2-Benzyloxy-3-bromophenylboronic acid pinacol ester
Description
2-Benzyloxy-3-bromophenylboronic acid pinacol ester (CAS RN: 1027757-13-6) is a boronic acid derivative with the molecular formula C₁₉H₂₃BBrO₃ and a molecular weight of 310.19 g/mol . Structurally, it features a benzyloxy group at the 2-position and a bromine atom at the 3-position of the phenyl ring, coupled with a pinacol ester protecting the boronic acid moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl systems, a critical step in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
2-(3-bromo-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-11-8-12-16(21)17(15)22-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXILOOKTOPSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-3-bromophenylboronic acid pinacol ester typically involves the reaction of 2-benzyloxy-3-bromophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-3-bromophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Boronic Acids: From hydrolysis reactions.
Scientific Research Applications
Synthetic Applications
1.1. Cross-Coupling Reactions
One of the primary applications of 2-Benzyloxy-3-bromophenylboronic acid pinacol ester is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, especially in the synthesis of biaryl compounds. The compound serves as a boron source, facilitating the coupling between aryl halides and organoboron compounds.
- Mechanism : The reaction typically involves the oxidative addition of the aryl halide to a palladium catalyst, followed by transmetallation with the boronic acid derivative and final reductive elimination to yield the desired biaryl product .
1.2. Synthesis of Complex Molecules
The compound has been utilized in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to participate in selective cross-coupling reactions allows for the construction of intricate molecular architectures with precision.
Medicinal Chemistry
2.1. Anticancer Activity
Boronic acids have garnered interest due to their potential as therapeutic agents, particularly in cancer treatment. This compound has shown promise as a proteasome inhibitor, which is crucial in cancer therapy.
- Case Study : Research indicates that derivatives of boronic acids can inhibit the proteasome pathway, leading to apoptosis in cancer cells. Studies have demonstrated that certain boronic acid derivatives exhibit greater stability and efficacy than existing treatments like bortezomib .
2.2. Antimicrobial Properties
Recent studies have also explored the antimicrobial activity of boronic acid derivatives. The compound has shown moderate antibacterial effects against various pathogens.
- Case Study : In vitro studies have indicated that this compound exhibits activity against Escherichia coli and Candida albicans, suggesting its potential use as an antimicrobial agent .
Material Science Applications
3.1. Polymer Chemistry
Boronic acids are increasingly used in polymer chemistry for creating dynamic covalent bonds within polymer networks. The unique reactivity of boronic acids allows for the development of smart materials that can respond to environmental stimuli.
- Application Example : The incorporation of this compound into polymer matrices can enhance mechanical properties and introduce functionalities such as pH responsiveness or drug delivery capabilities.
Analytical Chemistry
4.1. Chromatographic Techniques
The compound is also significant in analytical chemistry, particularly in developing methods for analyzing boronic acids and their derivatives using high-performance liquid chromatography (HPLC).
- Findings : Research has shown that utilizing specific chromatographic conditions can improve the separation and analysis of boronic pinacol esters, including this compound .
Data Tables
Mechanism of Action
The primary mechanism by which 2-Benzyloxy-3-bromophenylboronic acid pinacol ester exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic ester group, which enhances the reactivity and selectivity of the coupling reaction .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 2-Benzyloxy-3-bromophenylboronic acid pinacol ester | 2-Benzyloxy, 3-Bromo | C₁₉H₂₃BBrO₃ | 310.19 | Suzuki coupling, biaryl synthesis |
| 4-Benzyloxyphenylboronic acid pinacol ester | 4-Benzyloxy | C₁₉H₂₃BO₃ | 310.19 | Inhibitor synthesis (e.g., PBP1b) |
| 2-Benzyloxypyridine-3-boronic acid pinacol ester | Pyridine core, 2-Benzyloxy | C₁₈H₂₂BNO₃ | 311.19 | Heterocyclic drug intermediates |
| 3-Carboxyphenylboronic acid pinacol ester | 3-Carboxy | C₁₃H₁₇BO₄ | 262.09 | Sensor development, bioconjugation |
| 5-Fluorophenylboronic acid pinacol ester | 5-Fluoro | C₁₂H₁₅BFO₂ | 236.06 | Radiolabeling, PET tracer synthesis |
Key Observations :
- Substituent Effects: The bromine atom in the target compound enhances steric bulk and electronic withdrawal, influencing reactivity in cross-coupling reactions compared to non-halogenated analogues (e.g., 4-benzyloxyphenyl derivatives) .
- Heterocyclic Analogues : Pyridine-based boronic esters (e.g., 2-benzyloxypyridine-3-boronic acid pinacol ester) exhibit distinct electronic properties due to the nitrogen atom, altering their coordination with transition metal catalysts .
Solubility and Physicochemical Properties
Solubility Trends :
- Pinacol Esters vs. Parent Acids : Pinacol esters universally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example, phenylboronic acid pinacol ester shows high solubility in chloroform (up to 0.5 mol/L) but low solubility in hydrocarbons like methylcyclohexane (<0.1 mol/L) .
- Solvent Polarity : The target compound follows this trend, with optimal solubility in chloroform and acetone, making it suitable for solution-phase reactions .
Thermal and Chemical Stability :
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The bromine substituent in the target compound acts as a leaving group, enabling sequential cross-coupling reactions. For instance, palladium-catalyzed coupling with 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (as in compound 5, ) yields complex biaryl structures .
- Comparison with Fluorinated Analogues : Fluorinated boronic esters (e.g., 5-fluorophenyl derivatives) show slower coupling kinetics due to stronger C–F bonds but higher metabolic stability in vivo .
Commercial Availability and Cost
- Pricing : The target compound is priced at JPY 21,000 for 5 g (purity >97%), comparable to 4-benzyloxyphenylboronic acid pinacol ester (JPY 14,000 for 5 g) .
Biological Activity
2-Benzyloxy-3-bromophenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This compound is characterized by its unique structure, which combines a bromophenyl moiety with a benzyloxy group and a boronic acid functionality.
- Molecular Formula : C18H22BBrO3
- Molecular Weight : 363.19 g/mol
- Melting Point : 138°C to 142°C
- Density : 1.3 g/cm³
Anticancer Activity
Research indicates that boronic acid derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that compounds similar to this compound can effectively reduce cell viability in prostate cancer cells (PC-3) while maintaining higher viability in healthy cells.
- Case Study : In a study involving boronic compounds, it was found that treatment with concentrations of 5 µM led to a decrease in cancer cell viability to approximately 33%, while healthy cells maintained about 71% viability after treatment .
Antimicrobial Activity
The antimicrobial properties of boronic acids have also been explored extensively. Compounds like this compound demonstrate activity against various pathogens.
- Inhibition Zones : Antimicrobial tests revealed inhibition zones ranging from 7–13 mm against bacteria such as Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds suggests potential for development as antimicrobial agents .
Antioxidant Properties
The antioxidant capabilities of boronic acid derivatives are notable, with studies indicating that they can exhibit significant free radical scavenging activity comparable to established antioxidants.
- Evaluation Methods : Various assays such as DPPH and ABTS have been employed to assess the antioxidant activity of these compounds. Results suggest that certain derivatives exhibit substantial antioxidant activity, potentially useful in preventing oxidative stress-related diseases .
Comparative Analysis of Biological Activities
| Activity Type | Compound Tested | Cell Line/Pathogen | Result |
|---|---|---|---|
| Anticancer | Boronic Compounds (including B5) | Prostate Cancer (PC-3) | Cell viability reduced to 33% |
| Antimicrobial | Boronic Compounds | Staphylococcus aureus | Inhibition zone: 7–13 mm |
| Antioxidant | Various Boronic Compounds | N/A | Significant scavenging activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
